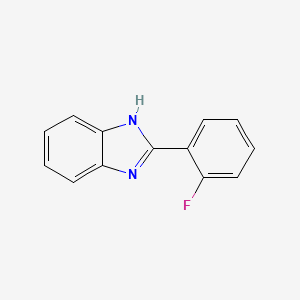

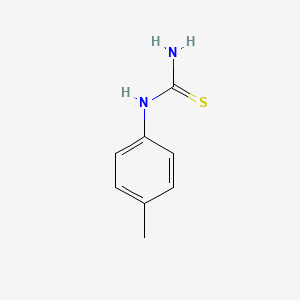

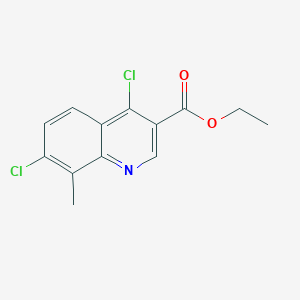

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(benzoylamino)-2-thiophenecarboxylate (MBTC) is a thiophene derivative that is gaining increasing attention in the scientific community due to its potential applications in medicinal chemistry and drug development. MBTC is a small molecule that is structurally similar to benzamide, which is a commonly used compound in drug discovery. MBTC has a variety of biological activities, including anti-inflammatory, anti-angiogenic, anti-tumor, and anti-viral properties. Additionally, MBTC has been studied for its potential applications in the synthesis of new drugs and in the development of novel therapeutic agents.

科学的研究の応用

Synthesis and Structural Analysis

Methyl 3-(benzoylamino)-2-thiophenecarboxylate and related compounds have been synthesized and analyzed for their crystal structures. These studies reveal the importance of hydrogen bonding and π–π interactions in the supramolecular aggregation of these compounds, highlighting their potential in materials science and supramolecular chemistry (Kranjc et al., 2012).

Organic Synthesis Applications

This compound has also been used in the synthesis of various heterocyclic compounds, showcasing its versatility as a building block in organic synthesis. For instance, it has been employed in the synthesis of 3-methyl-2-phenylquinazolin-4-thiones, which are characterized by their NMR spectra and evaluated through their cyclization kinetics (Hanusek et al., 2006). Additionally, the compound's transformations leading to the synthesis of oxazolo[4,5-c]quinoline derivatives and 1-substituted 1H-imidazole-4-carboxylate derivatives have been explored, underlining its applicability in generating pharmacologically relevant structures (Stanovnik et al., 2003).

Pharmaceutical and Medicinal Chemistry

In the realm of medicinal chemistry, this compound derivatives have been synthesized and evaluated for their potential as antitumor agents. Research indicates that these compounds exhibit concentration-dependent antiproliferative activities, which could be pivotal in the development of new cancer therapies (Martorana et al., 2015). The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase further exemplify the compound's utility in designing drugs for the management of diabetic complications (Ali et al., 2012).

Analytical Applications

The separation and determination of methyl 3-amino-2-thiophenecarboxylate, a related intermediate, via gas chromatography illustrates the compound's relevance in analytical chemistry, especially for quality control in pharmaceutical production (Jiang Feng, 2004).

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that various biochemical pathways are involved in the biotransformation of similar compounds, including redox reactions, resistance mechanisms, and accumulation processes .

Pharmacokinetics

The oral bioavailability of such compounds can be around 23% . These properties impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.

Result of Action

Similar compounds have been used in the synthesis of various bioactive molecules, indicating a potential for diverse biological activities .

Action Environment

The action, efficacy, and stability of Methyl 3-(benzoylamino)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

methyl 3-benzamidothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRZDTPFHHAMMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353332 |

Source

|

| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79128-70-4 |

Source

|

| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)